Sodium methanetrisulfonate
CAS No.:
Cat. No.: VC20224621
Molecular Formula: CHNa3O9S3
Molecular Weight: 322.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | CHNa3O9S3 |
---|---|
Molecular Weight | 322.2 g/mol |
IUPAC Name | trisodium;methanetrisulfonate |
Standard InChI | InChI=1S/CH4O9S3.3Na/c2-11(3,4)1(12(5,6)7)13(8,9)10;;;/h1H,(H,2,3,4)(H,5,6,7)(H,8,9,10);;;/q;3*+1/p-3 |
Standard InChI Key | JWLDKEPWWPTYLJ-UHFFFAOYSA-K |
Canonical SMILES | C(S(=O)(=O)[O-])(S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Introduction
Chemical and Physical Properties
Structural Characteristics
SMTS features a sulfonothioate group () bonded to a methyl group, with a sodium counterion. Its molecular weight is 134.15 g/mol, and it typically appears as a white to off-white crystalline solid . The compound is hygroscopic, requiring storage under inert atmospheres to prevent degradation .
Table 1: Key physicochemical properties of SMTS
Property | Value | Source |
---|---|---|
Melting point | 265°C (decomposes) | |
Solubility | Slight in HO, DMSO, MeOH | |
Stability | Moisture-sensitive | |
Density | Not reported | – |
The limited aqueous solubility of SMTS (≈2.5 mg/mL) necessitates polar aprotic solvents like dimethyl sulfoxide (DMSO) for most laboratory applications .
Synthesis and Production
Industrial synthesis of SMTS typically involves the oxidation of sodium methanesulfinate with elemental sulfur under controlled conditions:
Purification is achieved through recrystallization from methanol or water, yielding monohydrate crystals . Recent patents describe improved catalytic methods to enhance yield (>85%) while reducing sulfur waste, though details remain proprietary .
Applications
Biochemical Research
As a thiol-specific modifying agent, SMTS reacts selectively with cysteine residues in proteins. This property enables:
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Disulfide bond formation studies: SMTS introduces controlled crosslinks, aiding in protein folding analysis .
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Enzyme active site probing: Reversible modification of catalytic cysteines helps map enzymatic mechanisms .
Pharmaceutical Development
SMTS serves as a key intermediate in synthesizing thiol-containing drugs. Notable examples include:
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ACE inhibitors: Enhanced bioavailability through sulfhydryl group incorporation .
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Antioxidant prodrugs: SMTS-derived compounds show promise in mitigating oxidative stress in neurodegenerative models .
Analytical Chemistry
In mass spectrometry, SMTS stabilizes labile sulfur-containing metabolites. A 2024 study demonstrated its utility in detecting glutathione disulfide (GSSG) at sub-picomolar levels .
Industrial Applications
Sector | Use Case | Mechanism |
---|---|---|
Cosmetics | Antioxidant formulations | Free radical quenching |
Agriculture | Pesticide synergist | Thiol enzyme inhibition |
Environmental | Heavy metal chelation | Sulfur coordination |
Organism | EC (µg/mL) | Endpoint |
---|---|---|
Phytophthora infestans | 2.4 | Mycelial growth |
Caenorhabditis elegans | 2.0 | Larval mortality |
Saccharomyces cerevisiae | 9.08 | Growth inhibition |
Manufacturer | Purity | Price (USD/g) | Year |
---|---|---|---|
Sigma-Aldrich | 95% | 56.04 | 2024 |
TRC | 98% | 28.00 | 2021 |
Henan Aochuang | 98% | 0.50 | 2025 |
Chinese suppliers dominate bulk production (≥1 kg), offering prices 90% below Western counterparts .
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